molecular formula C10H10ClNO2 B8567396 8-chloro-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one

8-chloro-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B8567396
M. Wt: 211.64 g/mol
InChI Key: CXKALVPNQYMVIQ-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

To a mixture of 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one (1c, 13.0 g, 73.9 mmol) in conc. H2SO4 (120 mL) was added portionwise NCS (10.4 g, 77.6 mmol) at 0° C. The reaction mixture was warmed to room temperature and stirred overnight. The reaction mixture was poured onto ice-water (200 mL). The solution was basified with Na2CO3 (s) to pH 8. The reaction mixture was extracted with EtOAc (2×200 mL). The combined organic layers were washed with brine (300 mL), dried over Na2SO4 and concentrated under vacuum. The residue was purified by column chromatography (petroleum ether/EtOAc, 1:1) to give 8-chloro-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one (1d, 7.8 g, 50%) as a yellow solid.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
10.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][NH:9][C:10]2=[O:13])=[CH:5][CH:4]=1.C1C(=O)N([Cl:21])C(=O)C1.C([O-])([O-])=O.[Na+].[Na+]>OS(O)(=O)=O>[Cl:21][C:12]1[C:3]([O:2][CH3:1])=[CH:4][CH:5]=[C:6]2[C:11]=1[C:10](=[O:13])[NH:9][CH2:8][CH2:7]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
COC1=CC=C2CCNC(C2=C1)=O
Name
Quantity
120 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
10.4 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice-water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with EtOAc (2×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (petroleum ether/EtOAc, 1:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C(=CC=C2CCNC(C12)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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